N,N,N',N'-Tetramethyl-1,3-butanediamine

Description

Historical Context of Alkyl Diamine Chemistry

The field of alkyl diamine chemistry is rooted in the broader history of polyamine research, which dates back to 1678 when Antonie van Leeuwenhoek first observed crystalline substances in human semen. tncintlchem.comresearchgate.net These crystals were later identified as spermine, a polyamine, though its exact structure was not determined until nearly 250 years later. tncintlchem.combdmaee.net Throughout the 19th and early 20th centuries, scientists isolated other related compounds, including the diamine putrescine (1,4-diaminobutane), from various biological systems. tncintlchem.combdmaee.net

The scientific significance of these molecules grew as 20th-century research elucidated their vital roles in cellular processes and growth. tncintlchem.comresearchgate.net Concurrently, the rise of polymer science highlighted the industrial importance of diamines. Simple alkyl diamines, such as 1,6-diaminohexane, became essential monomers for the synthesis of polyamides like Nylon. bdmaee.net The development of coordination chemistry, particularly spurred by the discovery of cisplatin's therapeutic properties, brought another dimension to the field, establishing diamines as crucial bidentate ligands that can form stable complexes with metal ions. marketresearchfuture.comgminsights.com The synthesis of more complex, substituted diamines like N,N,N',N'-Tetramethyl-1,3-butanediamine is a continuation of this history, driven by the need for molecules with tailored properties for specific applications, such as catalysis and materials science.

Structural Characteristics and Chemical Significance of this compound

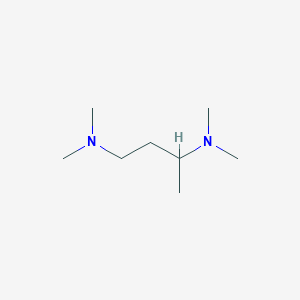

The chemical identity and behavior of this compound are directly linked to its molecular architecture. Its structure consists of a four-carbon butane (B89635) backbone, with dimethylamino groups [-N(CH₃)₂] attached to the first and third carbon atoms. tncintlchem.com This arrangement makes it a chiral molecule.

The key structural and chemical features are summarized below:

Molecular Formula : C₈H₂₀N₂ tncintlchem.comresearchgate.netbdmaee.netmarketresearchfuture.com

Molecular Weight : Approximately 144.26 g/mol researchgate.netbdmaee.netmarketresearchfuture.com

IUPAC Name : 1-N,1-N,3-N,3-N-tetramethylbutane-1,3-diamine tncintlchem.com

CAS Registry Number : 97-84-7 tncintlchem.commarketresearchfuture.com

The chemical significance of this compound stems primarily from the two tertiary amine functional groups. The nitrogen atoms possess lone pairs of electrons, making them Lewis bases. This allows the molecule to function as a bidentate chelating ligand, capable of coordinating with a single metal center through both nitrogen atoms to form a stable ring structure. The flexibility of the butane chain enables the nitrogen atoms to position themselves effectively for chelation. Furthermore, as a base, it readily reacts with acids in exothermic neutralization reactions to form salts. tncintlchem.com

A summary of its key physical properties is provided in the interactive table below.

| Property | Value |

|---|---|

| Appearance | Colorless liquid tncintlchem.comtncintlchem.com |

| Boiling Point | ~165 °C bdmaee.nettncintlchem.com |

| Melting Point | < -100 °C tncintlchem.com |

| Density | ~0.787–0.802 g/mL tncintlchem.combdmaee.net |

| Solubility in Water | Soluble tncintlchem.comtncintlchem.com |

| Vapor Pressure | 1.64 mmHg at 20 °C tncintlchem.com |

| Refractive Index | ~1.431 tncintlchem.com |

Overview of this compound Applications in Scientific Disciplines

The primary application of this compound in scientific and industrial disciplines is in the field of polymer chemistry, where it functions as a catalyst. tncintlchem.comtncintlchem.comresearchgate.net

Epoxy Resin Systems : In epoxy resin chemistry, amine compounds are widely used as curing agents or hardeners. hanepoxy.netacs.org They react with the epoxide rings of the resin monomers, initiating a cross-linking process that transforms the liquid resin into a hard, thermoset polymer. hanepoxy.netbdmaee.net While primary and secondary amines are direct curing agents, tertiary amines like this compound act as accelerators or catalysts for the curing reaction, particularly when used with other hardeners like anhydrides. tncintlchem.comtncintlchem.comresearchgate.net Its catalytic activity can increase the cure speed, allowing for faster processing times in applications such as coatings, adhesives, and composites. acs.orgmdpi.com

High-Energy Fuels : The compound has also been identified for its use in high-energy fuel formulations, although detailed research findings in open literature are limited. tncintlchem.com

Current Research Landscape and Future Directions in this compound Studies

The current research landscape for amine catalysts, including this compound, is strongly influenced by global trends towards sustainability and stricter environmental regulations. tncintlchem.comgminsights.com A significant focus is on mitigating the environmental and health impacts associated with traditional catalysts, particularly the emission of volatile organic compounds (VOCs). researchgate.nettncintlchem.com

Current Research Focus:

Low-VOC and Non-Odor Catalysts : A major area of research is the development of amine catalysts with low volatility to reduce emissions during and after the curing of polyurethanes and epoxies. bdmaee.nettncintlchem.com This involves designing molecules that are less likely to become airborne or that can be chemically incorporated into the final polymer matrix.

Mechanistic Studies : Detailed kinetic and computational studies continue to explore the precise mechanisms by which tertiary amines catalyze urethane (B1682113) formation. researchgate.netrsc.org A deeper understanding of these mechanisms aids in the rational design of more efficient and selective catalysts.

Future Directions:

Bio-Based Catalysts : A key future trend is the development of amine catalysts derived from renewable resources, such as plant oils and amino acids. tncintlchem.comtncintlchem.combdmaee.net This aligns with green chemistry principles by reducing the reliance on petrochemical feedstocks and lowering the carbon footprint of polymer production.

Enhanced Environmental Performance : The development of biodegradable catalysts and catalysts with reduced toxicity is an important long-term goal. bdmaee.netmdpi.com

Advanced Catalytic Systems : Research is moving towards "smart" or functional catalysts. This includes the development of delayed-action or latent catalysts that remain inactive until triggered by a specific stimulus (e.g., heat), providing better control over industrial processes. bdmaee.netgoogle.com

New Polymer Systems : The emergence of novel polymer systems, such as non-isocyanate polyurethanes (NIPUs) and waterborne resin formulations, presents a demand for new catalytic systems. researchgate.netbdmaee.netacs.org Future research will likely explore the efficacy of existing diamines like this compound or the development of new catalysts tailored for these greener polymer technologies.

While this compound remains a functional catalyst, future research will likely focus on developing more sustainable alternatives or integrating it into more environmentally benign manufacturing processes.

Structure

2D Structure

Properties

IUPAC Name |

1-N,1-N,3-N,3-N-tetramethylbutane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-8(10(4)5)6-7-9(2)3/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFVIWBTKYFOCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026121 | |

| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n,n',n'-tetramethyl-1,3-butanediamine is a colorless liquid. (NTP, 1992), Colorless liquid; [CAMEO] | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

329 °F at 760 mmHg (NTP, 1992) | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

114 °F (NTP, 1992) | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.802 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.64 mmHg at 68 °F (NTP, 1992), 1.64 [mmHg] | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

97-84-7 | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N1,N1,N3,N3-Tetramethyl-1,3-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(dimethylamino)butane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanediamine, N1,N1,N3,N3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethyl-1,3-butanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N',1-pentamethyltrimethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L97S9L89DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

less than -148 °F (NTP, 1992) | |

| Record name | N,N,N',N'-TETRAMETHYL-1,3-BUTANEDIAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21090 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Advanced Synthesis of N,n,n ,n Tetramethyl 1,3 Butanediamine

Established Synthetic Pathways to N,N,N',N'-Tetramethyl-1,3-butanediamine

The synthesis of this compound is achieved through several established chemical routes, leveraging classical organic reactions for the formation of tertiary amines.

Classical Organic Synthesis Routes to Tertiary Diamines

The preparation of tertiary diamines like this compound generally relies on the alkylation of primary or secondary amines. Key methodologies include:

Direct Alkylation : This method involves the reaction of a starting diamine, such as 1,3-diaminobutane, with an alkylating agent. For the synthesis of this compound, methyl iodide is a common methylating agent. The reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to neutralize the acid formed and drive the reaction to completion.

Reductive Amination : A milder alternative to direct alkylation, this pathway utilizes an aldehyde (formaldehyde) and a reducing agent. The process begins with the condensation of 1,3-diaminobutane with formaldehyde (B43269) to form a Schiff base intermediate. This intermediate is then reduced to the final tertiary diamine. Common reducing agents for this step include formic acid (Leuckart-Wallach reaction) or hydrogen gas with a catalyst like Raney nickel. General reductive amination procedures can also involve forming an enamine from a secondary amine and a carbonyl compound, followed by reduction with an agent like sodium borohydride. youtube.com

Catalytic Alkylation : A scalable industrial approach involves the nucleophilic substitution reaction between dimethylamine (B145610) and 1,3-dibromobutane. In this process, dimethylamine acts as the nucleophile, displacing the bromide ions at both ends of the butane (B89635) chain to form the desired tetramethylated diamine.

Other general strategies for the synthesis of the 1,3-diamine backbone include Mannich reactions and the reduction of compounds like pyrazolidines or alkyl azides. researchgate.net

Scalability and Efficiency Considerations in this compound Synthesis

A comparative analysis of the primary synthesis methods highlights these considerations:

| Method | Typical Yield (%) | Purity (%) | Relative Cost Index | Scalability |

| Alkylation (with Methyl Iodide) | 70–75 | 90–95 | High | Moderate |

| Reductive Amination | 65–70 | 85–90 | Moderate | High |

| Catalytic Alkylation | 80–85 | 95–98 | Low | High |

Data sourced from a comparative analysis of synthesis routes.

The catalytic alkylation method is often preferred for large-scale synthesis as it provides a favorable balance of high yield, high purity, lower cost, and high scalability. While direct alkylation with methyl iodide can achieve good yields and purity, the higher cost of the reagent and moderate scalability can be limiting. Reductive amination is highly scalable, but may require additional purification steps, for instance, to neutralize the reaction mixture when formic acid is used.

Synthesis and Functionalization of this compound Derivatives

The functionalization of the this compound structure allows for the creation of novel derivatives with tailored properties for specific applications.

Rational Design of Modified this compound Structures

The rational design of derivatives involves modifying the core structure to impart desired chemical and physical properties. This can be achieved by altering the carbon backbone or the substituents on the nitrogen atoms.

One example of derivative design is the synthesis of N,N,N',N'-tetramethyl-1,3-disaminomethyl-adamantane dihydrochloride. researchgate.net In this case, the flexible butane chain is replaced with a rigid adamantane (B196018) cage. This structural modification is a deliberate design choice to introduce properties associated with the adamantyl group, such as high lipophilicity, thermal stability, and low surface energy. researchgate.net Such derivatives are designed as key intermediates for specialized molecules like Gemini and bola surfactants, where the rigid, bulky core influences the surfactant's properties and performance. researchgate.net

Another design strategy involves creating chiral 1,3-diamine derivatives. These are valuable as chiral ligands, auxiliaries in asymmetric synthesis, or as core components in pharmaceuticals. researchgate.net Furthermore, the synthesis of differentially N-blocked 1,3-diamines provides a platform for subsequent, selective functionalization at specific nitrogen centers. nih.gov

Characterization Techniques for Novel this compound Derivatives

A suite of analytical techniques is employed to confirm the structure, purity, and stereochemistry of newly synthesized this compound derivatives. These methods are standard for the characterization of organic compounds.

Commonly used techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. For instance, the diastereoselectivity of certain amination reactions to produce 1,3-diamines has been determined by the integration of ¹H NMR spectra. nih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electron ionization mass spectrometry (EI-MS) data is available for the parent compound. researchgate.netnist.gov

Infrared (IR) Spectroscopy : IR spectroscopy, often using Fourier-transform infrared (FTIR) or attenuated total reflectance (ATR) methods, is used to identify the presence of specific functional groups within the molecule. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique is particularly useful for separating components of a mixture and identifying them, making it a powerful tool for assessing the purity of the synthesized derivative. researchgate.net

The combination of these techniques provides comprehensive structural confirmation and is essential for verifying the successful synthesis of novel this compound derivatives.

Catalytic Applications of N,n,n ,n Tetramethyl 1,3 Butanediamine

N,N,N',N'-Tetramethyl-1,3-butanediamine as a Primary Organic Catalyst

This compound (TMBDA) is a tertiary amine that serves as an effective catalyst in various organic reactions. haz-map.comchemicalbook.com Its catalytic activity stems from the presence of two sterically accessible nitrogen atoms with lone pairs of electrons, which can act as nucleophiles or bases. This dual functionality allows it to accelerate reactions such as the formation of polyurethanes and the curing of epoxy resins. haz-map.comchemicalbook.com

Mediation of Specific Organic Reactions

Beyond polymerization, TMBDA and other tertiary amines are valuable catalysts for facilitating specific carbon-carbon bond-forming reactions in organic synthesis, enabling the construction of complex molecular architectures under mild conditions.

The Baylis-Hillman reaction is a significant carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a nucleophile like a tertiary amine or phosphine. wikipedia.orgorganic-chemistry.org The reaction is highly atom-economical and produces densely functionalized molecules, such as allylic alcohols. wikipedia.org

The accepted mechanism involves a three-step sequence: princeton.edu

Michael Addition: The tertiary amine catalyst performs a nucleophilic attack on the β-position of the activated alkene, forming a zwitterionic intermediate. organic-chemistry.orgprinceton.edu

Aldol-type Addition: The nucleophilic α-carbon of the zwitterion attacks the electrophilic carbonyl carbon of the aldehyde. This forms a second zwitterionic adduct. princeton.edu

Catalyst Elimination: A proton transfer occurs, followed by the elimination of the tertiary amine catalyst, which regenerates it for the next catalytic cycle. This final step yields the desired functionalized alkene product. organic-chemistry.orgprinceton.edu

The rate-determining step is typically the second step, the attack on the aldehyde. princeton.edu The reaction is known to be slow, but its utility in synthesis is significant due to the valuable and complex products formed from simple starting materials. wikipedia.org

Data Tables

Table 1: Influence of Tertiary Amine Catalysts on Benzoxazine Polymerization

| Benzoxazine System | Catalyst (2 mol%) | Peak Curing Temperature (T_p) (°C) |

| BA-a | None | 247 |

| BA-a/2MI | 2-methylimidazole | 218 |

| BA-a/12MI | 1,2-dimethylimidazole | 222 |

| BA-a/DMAP | 4-dimethylaminopyridine | 210 |

Data sourced from a study on the catalytic effect of tertiary amines on the ring-opening polymerization of benzoxazines. BA-a refers to bisphenol A/aniline-based benzoxazine. researchgate.net

Table 2: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₂₀N₂ |

| Molecular Weight | 144.26 g/mol |

| CAS Number | 97-84-7 |

| Boiling Point | 165 °C |

| Flash Point | 46 °C (114 °F) |

| Density | 0.787 g/mL at 25 °C |

This table presents key physical and chemical properties of the compound. nih.govalfa-chemistry.comchemicalbook.comnist.gov

Catalytic Activity in Isocyanate-Alcohol Reactions

While specific kinetic studies detailing the catalytic performance of this compound are mentioned in the literature, such as in the study of the reactions of isophorone (B1672270) diisocyanate, detailed quantitative data from this specific study is not widely available. researchgate.netresearchgate.net However, the catalytic effect of tertiary amines on the isocyanate-alcohol reaction is a well-documented field of study, providing a strong basis for understanding the activity of TMBDA.

The catalytic activity of tertiary amines is influenced by factors such as the basicity of the amine and the steric hindrance around the nitrogen atom. gvchem.com Generally, higher basicity and lower steric hindrance lead to higher catalytic activity. gvchem.com Triethylenediamine (TEDA), also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), is a notable example of a highly active tertiary amine catalyst due to its cage-like structure which makes the lone pair of electrons on the nitrogen atoms readily accessible for catalysis. gvchem.com

Kinetic investigations of various tertiary amine catalysts in the reaction of phenyl isocyanate with butan-1-ol have provided valuable insights into their comparative activities. The reaction rate constants and activation energies for several cyclic amine catalysts are presented below, offering a comparative context for the catalytic efficacy of such compounds.

| Catalyst | Temperature (°C) | Rate Constant, k (10⁻³ L mol⁻¹ s⁻¹) | Arrhenius Activation Energy, Eₐ (kJ/mol) | Pre-exponential Factor, A (10⁵ L mol⁻¹ s⁻¹) |

|---|---|---|---|---|

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 25 | 16.8 ± 0.9 | 24.8 ± 1.1 | 1.2 ± 0.1 |

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 35 | 24.3 ± 1.2 | ||

| 1,4-diazabicyclo[2.2.2]octane (DABCO) | 45 | 34.5 ± 1.8 | ||

| 1,2-dimethylimidazole (1,2-DMI) | 25 | 3.5 ± 0.2 | 40.5 ± 1.5 | 1.5 ± 0.1 |

| 1,2-dimethylimidazole (1,2-DMI) | 35 | 6.2 ± 0.3 | ||

| 1,2-dimethylimidazole (1,2-DMI) | 45 | 10.6 ± 0.6 | ||

| N-ethylmorpholine (NEM) | 25 | 1.2 ± 0.1 | 51.8 ± 2.0 | 1.9 ± 0.2 |

| N-ethylmorpholine (NEM) | 35 | 2.4 ± 0.1 | ||

| N-ethylmorpholine (NEM) | 45 | 4.5 ± 0.2 |

Data sourced from a study on the alcoholysis of phenyl isocyanate with butan-1-ol in acetonitrile. researchgate.net

The data illustrates that DABCO exhibits the highest catalytic activity, followed by 1,2-DMI and then NEM. researchgate.net This trend is inversely correlated with their respective activation energies, where a lower activation energy corresponds to a higher reaction rate. researchgate.net As a tertiary diamine, this compound is expected to exhibit significant catalytic activity in promoting the gelling reaction (urethane formation) in polyurethane systems. poliuretanos.com.br

Mechanistic Investigations of this compound Catalysis

The mechanism by which tertiary amines catalyze the isocyanate-alcohol reaction has been a subject of considerable investigation. Two primary mechanisms have been proposed: the Baker mechanism and the Farkas mechanism. ekb.eg

The Baker mechanism suggests the formation of a complex between the tertiary amine catalyst and the isocyanate, which is then attacked by the alcohol. ekb.eg However, subsequent studies have provided more support for the Farkas mechanism , which postulates the initial formation of a complex between the tertiary amine and the alcohol through hydrogen bonding. poliuretanos.com.brekb.eg This complex then reacts with the isocyanate. poliuretanos.com.br

Computational studies on various amine catalysts have provided a more detailed, step-by-step picture of the catalytic cycle, which is likely applicable to this compound. mdpi.comresearchgate.net This proposed mechanism involves several key steps:

Formation of an Alcohol-Catalyst Complex: The reaction is initiated by the formation of a hydrogen-bonded complex between the alcohol and one of the tertiary amine groups of the catalyst. researchgate.net

Formation of a Ternary Complex: The isocyanate molecule then approaches this alcohol-catalyst complex to form a trimolecular reactant complex.

Proton Transfer and Nucleophilic Attack: A crucial step involves the transfer of the hydroxyl proton from the alcohol to the nitrogen atom of the amine catalyst. This enhances the nucleophilicity of the alcohol's oxygen atom, which then attacks the electrophilic carbon of the isocyanate group. This leads to the formation of a new C-O bond.

Product Formation and Catalyst Regeneration: The intermediate then rearranges to form the final urethane (B1682113) product, and the catalyst is regenerated to participate in another catalytic cycle.

This multi-step pathway, in the presence of an amine catalyst, significantly lowers the activation energy of the reaction compared to the uncatalyzed process, thereby accelerating the rate of urethane formation. mdpi.com The presence of two tertiary amine groups in this compound may offer bifunctional catalysis, potentially influencing the reaction kinetics and the stability of the intermediate complexes.

Coordination Chemistry of N,n,n ,n Tetramethyl 1,3 Butanediamine

N,N,N',N'-Tetramethyl-1,3-butanediamine as a Chelating Ligand

This compound (TMBD) functions as a bidentate chelating ligand, coordinating to metal ions through the lone pair of electrons on its two nitrogen atoms. This chelation results in the formation of a stable six-membered ring structure with the central metal ion. The presence of four methyl groups on the nitrogen atoms introduces steric hindrance, which can influence the coordination geometry and the stability of the resulting complex.

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes. wikipedia.org In complexes involving TMBD, the nitrogen donor atoms create a ligand field that splits the d-orbitals of the central metal ion into different energy levels. The magnitude of this splitting, denoted as Δ, is influenced by the nature of the metal ion, its oxidation state, and the coordination geometry. libretexts.orguci.edu

The stability of metal complexes with TMBD is governed by several factors, a phenomenon known as the chelate effect, where multidentate ligands form more stable complexes than monodentate ones. slideshare.netlibretexts.org

Key factors include:

Nature of the Metal Ion : The charge and size of the metal ion are crucial. dalalinstitute.com Higher charge and smaller ionic radius generally lead to more stable complexes due to stronger electrostatic attraction with the ligand. dalalinstitute.comuomustansiriyah.edu.iq

Ring Size : The formation of a six-membered chelate ring with TMBD is a significant stabilizing factor. Five- and six-membered rings are generally the most stable due to minimal ring strain. slideshare.netlibretexts.orglibretexts.org

Ligand Basicity : The basicity of the nitrogen donor atoms in TMBD influences the strength of the metal-ligand bond. More basic ligands are better electron donors and tend to form more stable complexes. uomustansiriyah.edu.iq

Steric Hindrance : The four methyl groups on the TMBD ligand introduce steric bulk. While this can sometimes decrease stability compared to less substituted diamines, it can also enforce specific coordination geometries and prevent the coordination of additional ligands. uomustansiriyah.edu.iq

These factors collectively determine the stability and selectivity of TMBD for different metal ions, allowing for its application in various areas of coordination chemistry.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the TMBD ligand in a suitable solvent. The resulting complexes can be characterized by a variety of techniques to determine their structure, bonding, and physical properties.

TMBD forms coordination compounds with a wide range of transition metals. The synthesis usually proceeds by mixing stoichiometric amounts of the metal precursor and the TMBD ligand in a solvent like ethanol (B145695) or acetonitrile. nih.gov The resulting complexes can often be isolated as crystalline solids.

Characterization techniques commonly employed include:

Infrared (IR) Spectroscopy : To confirm the coordination of the TMBD ligand to the metal center by observing shifts in the C-N stretching frequencies.

UV-Visible Spectroscopy : To study the electronic transitions within the d-orbitals of the metal ion, providing information about the coordination geometry and ligand field strength.

Magnetic Susceptibility Measurements : To determine the number of unpaired electrons in the complex, which provides insight into the oxidation state and spin state of the metal ion.

Copper(II) ions, with a d9 electronic configuration, readily form complexes with TMBD. acs.org Studies on copper(II)-TMBD complexes have revealed various coordination geometries, including distorted square planar and square pyramidal structures. nih.govnih.gov For instance, in some complexes, the TMBD ligand chelates to the copper(II) center, and the coordination sphere is completed by other ligands such as anions or solvent molecules. researchgate.net The steric hindrance from the methyl groups on the TMBD can influence the arrangement of these additional ligands. Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly useful technique for studying copper(II) complexes, as it provides detailed information about the electronic environment of the paramagnetic Cu2+ ion. nih.gov

Table 1: Selected Copper(II) Complexes with Amine Ligands

| Complex Formula | Coordination Geometry | Reference |

| [Cu(tmen)(Clba)2] | Distorted Octahedron | researchgate.net |

| [Cu(tmen)(Hsal)2·H2O] | Square Pyramidal | researchgate.net |

| [Cu(temed) (mefenamato)2] | Not specified | researchgate.net |

| Cu(en)2(H2O)22 | Not specified | researchgate.net |

| [Cu(β-pic)2(mefenamato)2]·H2O | Not specified | researchgate.net |

The interaction of TMBD with zinc dihydride (ZnH2) has been explored in the context of stabilizing reactive zinc hydride species. While ZnH2 is an insoluble and thermally unstable polymer, its reaction with protonated bidentate diamines like TMBD can lead to the formation of soluble and more stable cationic zinc hydride complexes. nih.gov For example, the protonolysis of [ZnH2]n with the conjugate acid of N,N,N',N'-tetramethylethylenediamine (TMEDA), a related ligand, yields the cationic zinc hydride [(TMEDA)ZnH]+. nih.gov These cationic species have shown potential as catalysts in reactions such as the hydrosilylation of carbon dioxide. While direct studies with TMBD are less common, the principles established with similar chelating diamines suggest that TMBD could also be used to form stable and soluble zinc hydride complexes.

Formation of Transition Metal Coordination Compounds

Thermodynamic Studies of Metal Ion Complexation

Detailed thermodynamic studies focusing specifically on the complexation of metal ions with this compound are not extensively documented in publicly available literature. The thermodynamic stability of metal complexes is typically quantified by equilibrium constants (K) and the associated changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These parameters provide insight into the spontaneity and driving forces of the complexation reaction.

While specific thermodynamic data for this compound complexes is scarce, general principles of coordination chemistry allow for predictions of its behavior. As a chelating diamine, it is expected to form more stable complexes with metal ions compared to analogous monodentate amines, a phenomenon known as the chelate effect. The stability of these complexes would be influenced by factors such as the nature of the metal ion (e.g., its size, charge, and electron configuration), the solvent system, and the temperature.

For structurally related diamines, thermodynamic data is available and can provide some context. For instance, studies on the complexation of metal ions with ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) have been more thoroughly investigated. These studies often reveal that the formation of five- or six-membered chelate rings is thermodynamically favorable. Given that this compound can form a six-membered chelate ring, its complexes are expected to exhibit significant stability.

To provide a comprehensive thermodynamic profile for the metal complexes of this compound, further experimental investigations using techniques such as potentiometric titration, isothermal titration calorimetry (ITC), and spectrophotometric methods would be necessary. Such studies would yield valuable data on stability constants and the enthalpic and entropic contributions to complex formation.

| Thermodynamic Parameter | Significance in Complexation | Common Experimental Technique |

| Gibbs Free Energy (ΔG) | Indicates the spontaneity of the complexation reaction. A negative value signifies a spontaneous process. | Calculated from the stability constant (ΔG = -RTlnK) |

| Enthalpy (ΔH) | Represents the heat change associated with the reaction. A negative value indicates an exothermic process. | Isothermal Titration Calorimetry (ITC) |

| Entropy (ΔS) | Measures the change in disorder of the system upon complexation. A positive value is generally favorable. | Calculated from ΔG and ΔH (ΔG = ΔH - TΔS) |

| Stability Constant (K) | Quantifies the equilibrium between the free ligand and metal ion and the resulting complex. | Potentiometric Titration, Spectrophotometry |

Advanced Characterization Techniques for Coordination Structures

The elucidation of the precise coordination structures of this compound metal complexes relies on a suite of advanced characterization techniques. These methods provide critical information on bond lengths, bond angles, coordination geometry, and the electronic environment of the metal center.

Single-Crystal X-ray Diffraction stands as the definitive method for determining the solid-state structure of coordination compounds. This technique can reveal the exact arrangement of atoms in a crystalline complex, providing unambiguous evidence of the coordination mode of the this compound ligand and the geometry around the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for characterizing the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR spectra can confirm the presence of the ligand and provide information about its symmetry within the complex. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can offer insights into the nature of the metal-ligand bond. For paramagnetic complexes, NMR can also be utilized, although the interpretation of the spectra is more complex due to signal broadening and large shifts.

Electron Paramagnetic Resonance (EPR) Spectroscopy , also known as Electron Spin Resonance (ESR), is specifically applicable to complexes containing paramagnetic metal ions (i.e., those with unpaired electrons). EPR spectroscopy provides detailed information about the electronic structure of the metal center, its oxidation state, and the symmetry of its coordination environment.

UV-Visible Spectroscopy can be used to study the electronic transitions within the metal complex. The d-d transitions of transition metal complexes are sensitive to the coordination geometry and the nature of the ligands. Changes in the absorption spectra upon complexation can be used to monitor the formation of the complex and to infer details about the coordination environment of the metal ion.

Mass Spectrometry , particularly with soft ionization techniques like Electrospray Ionization (ESI-MS), allows for the determination of the mass-to-charge ratio of the intact complex ion, thereby confirming its composition and stoichiometry.

| Technique | Information Obtained | Applicability |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles | Crystalline solid-state samples |

| Nuclear Magnetic Resonance (NMR) | Connectivity, symmetry, solution-state structure | Diamagnetic and (with limitations) paramagnetic complexes in solution |

| Electron Paramagnetic Resonance (EPR) | Electronic structure, oxidation state of metal | Paramagnetic complexes |

| UV-Visible Spectroscopy | Electronic transitions, coordination geometry | Complexes with chromophores (e.g., transition metals) |

| Mass Spectrometry (ESI-MS) | Molecular weight, stoichiometry of the complex | Soluble and ionizable complexes |

Catalytic and Material Science Applications of this compound Metal Complexes

While this compound itself is utilized as a catalyst in the production of polyurethane foams and epoxy resins, the specific applications of its pre-formed metal complexes in catalysis and material science are not widely reported in the scientific literature. However, based on the known catalytic activities of metal complexes with similar diamine ligands, potential applications can be postulated.

Metal complexes often serve as catalysts in a variety of organic transformations. For instance, complexes of transition metals with chelating diamine ligands have been shown to be effective catalysts for polymerization reactions, cross-coupling reactions, and asymmetric synthesis. The this compound ligand could potentially be used to synthesize metal complexes with tailored steric and electronic properties for specific catalytic applications. The chirality of the 1,3-diamine backbone also suggests potential for use in asymmetric catalysis.

In the realm of material science, metal complexes can be employed as precursors for the synthesis of novel materials. For example, the thermal decomposition of metal-organic complexes can be a route to producing metal oxide nanoparticles or thin films with specific properties. The volatility and decomposition profile of this compound metal complexes would be key factors in their suitability as precursors for methods like Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD).

Further research is needed to explore and develop the potential of this compound metal complexes in these fields.

| Potential Application Area | Role of the Metal Complex | Examples with Similar Ligands |

| Catalysis | Homogeneous catalyst for organic reactions | Polymerization of olefins, cross-coupling reactions (e.g., Suzuki, Heck) |

| Material Science | Precursor for the synthesis of nanomaterials or thin films | Formation of metal oxide nanoparticles via thermolysis |

N,n,n ,n Tetramethyl 1,3 Butanediamine in Advanced Materials and Nanotechnology Research

Integration within Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. espublisher.comresearchgate.net The versatility in their structure allows for a wide range of applications, including gas storage, separation, and catalysis. nih.govpolymtl.ca The organic linkers are a critical component of MOFs, and their functionalization can tune the properties of the resulting framework. While amines are sometimes incorporated into MOF linkers or used as templates during synthesis, a specific search for the integration of N,N,N',N'-Tetramethyl-1,3-butanediamine as a building block, template, or post-synthetically modified component within MOFs did not yield any specific research findings. The general literature on MOF synthesis and modification does not explicitly mention this particular diamine. youtube.com

Elucidation of Host-Guest Charge Transfer Phenomena in MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.org Their high porosity and tunable structures make them ideal hosts for encapsulating guest molecules. wikipedia.orgnih.gov The interaction between the host MOF and the guest molecule can lead to a phenomenon known as charge transfer, where electrons are transferred from an electron-donating species to an electron-accepting one. nih.govacs.org This process can significantly alter the electronic and magnetic properties of the MOF, opening up possibilities for applications in electronics, sensing, and catalysis. nih.gov

The confinement of guest molecules within the nanopores of a MOF can facilitate guest-to-host electron transfer, leading to the formation of charge-transfer complexes. nih.gov This is particularly true even when the redox potential difference between the donor and acceptor is large. nih.gov The uniform distribution of guest molecules within the MOF structure maximizes the contact between the donor and acceptor species, which enhances the degree of charge transfer. nih.gov

Amines and other electron-rich molecules are often investigated as guest molecules due to their electron-donating nature. When incorporated into MOFs that possess electron-accepting properties, a host-guest charge transfer can be induced. While specific studies detailing the use of this compound as a guest molecule for charge transfer studies in MOFs are not extensively documented, its molecular structure suggests it could be a potent electron donor. The presence of two tertiary amine groups with available lone pairs of electrons makes it a candidate for inducing charge-transfer phenomena when encapsulated within a suitable MOF host.

Research on similar amine-containing molecules has shown that guest molecules with amino groups can influence the photoluminescence of MOFs by affecting the ligand-to-metal charge transfer (LMCT) process. mdpi.com The study of such host-guest systems is crucial for understanding the fundamental mechanisms that govern the electronic properties of these composite materials.

To illustrate the concept, the table below summarizes key findings from a study on a related system involving an electron-donating guest molecule within a MOF.

| Host MOF System | Guest Molecule | Observed Phenomenon | Significance |

| {Mn7(2,7-AQDC)6(2,6-AQDC)(DMA)6}∞ | N,N,N′,N′-tetramethyl-1,3-propanediamine (TMPDA) | Nanopore-induced host-guest charge transfer. rsc.orgresearchgate.net | Encapsulation strategy for modifying electronic and magnetic properties of MOFs. researchgate.net |

| {Mn7(2,7-AQDC)6(2,6-AQDC)(DMA)6}∞ | Tetrathiafulvalene (TTF) | Formation of D–A–A–D stacks with anthraquinone (B42736) groups. rsc.orgresearchgate.net | Promotion of charge transfer degree compared to solid-state mixtures. rsc.orgresearchgate.net |

This table is illustrative and based on a similar but distinct diamine compound to demonstrate the principle of host-guest charge transfer.

Functionalization Strategies for MOF Structures

The properties of MOFs can be precisely tuned for specific applications through various functionalization strategies. These strategies can be broadly categorized into pre-synthetic (or de novo) synthesis, where functionalized ligands are used from the outset, and post-synthetic modification (PSM), where the MOF is chemically altered after its initial synthesis. acs.orgbohrium.comillinois.edu PSM is a particularly powerful technique as it allows for the introduction of functional groups that might not be stable under the conditions of MOF synthesis. bohrium.com

Amine functionalization is a widely explored strategy, especially for applications in CO2 capture, due to the strong affinity of amine groups for carbon dioxide. researchgate.netrsc.org Post-synthetic modification of MOFs with diamines has been shown to be an effective method to enhance CO2 adsorption capabilities. rsc.orgresearchgate.net This is often achieved by grafting the diamine molecules onto the open metal sites within the MOF structure. researchgate.net

While the use of this compound in PSM of MOFs is not yet a common example in the literature, the principles of diamine functionalization are well-established. The process typically involves introducing the diamine to the synthesized MOF, allowing it to coordinate with the metal centers. The structure of the diamine, including the chain length and the nature of the amine groups (primary, secondary, or tertiary), can significantly influence the properties of the functionalized MOF. researchgate.net

For instance, studies on Mg2(dobpdc), a MOF with open metal sites, have shown that functionalization with various diamines can systematically tune the CO2 adsorption and desorption characteristics. researchgate.net The presence of bulky substituents on the diamines can also improve the framework's stability under conditions relevant to flue gas. researchgate.net As a tertiary diamine, this compound could potentially be used in PSM to introduce basic sites into a MOF, which could be beneficial for catalytic applications or for the adsorption of acidic gases.

The following table summarizes different strategies for the functionalization of MOFs.

| Functionalization Strategy | Description | Example Application |

| Pre-synthetic Modification | Incorporation of functional groups into the organic linkers before MOF synthesis. researchgate.net | Tuning pore size and chemical environment for selective gas adsorption. researchgate.net |

| Post-synthetic Modification (PSM) | Covalent or coordinative modification of a pre-synthesized MOF. acs.orgbohrium.com | Grafting amines for enhanced CO2 capture. researchgate.net |

| Solvent-Assisted Linker Exchange (SALE) | Exchange of the original organic linkers with new functionalized linkers. nih.gov | Introducing catalytic sites or altering pore dimensions. nih.gov |

This compound in Nanofluid Development

Nanofluids are engineered colloidal suspensions of nanoparticles in a base fluid, designed to exhibit enhanced thermophysical properties, such as thermal conductivity, compared to the base fluid alone. nih.govmdpi.com The stability of these nanofluids is a critical factor for their practical application, as agglomeration and sedimentation of nanoparticles can degrade their performance. researchgate.net

The development of stable nanofluids often involves controlling the pH of the suspension or using additives like surfactants to prevent particle aggregation. nih.govmdpi.com While the direct application of this compound in nanofluid development is not well-documented in existing literature, its chemical properties suggest a potential role. As an amine, it is a basic compound and could be used to adjust the pH of a nanofluid. researchgate.net Controlling the pH is a known method to enhance the stability of nanofluids by modifying the surface charge of the nanoparticles and thereby increasing electrostatic repulsion between them. mdpi.com

The synthesis of nanofluids can be broadly categorized into one-step and two-step methods. mdpi.com The one-step method involves the simultaneous synthesis and dispersion of nanoparticles in the base fluid, which can lead to better stability. mdpi.com The two-step method, which is more common, involves first producing the nanoparticles and then dispersing them into the base fluid. researchgate.net In the two-step method, techniques such as ultrasonic agitation are often employed to ensure a uniform dispersion. researchgate.net

The role of additives in nanofluids is crucial. While surfactants are commonly used to enhance stability, they can sometimes negatively impact the thermal properties of the nanofluid. aimspress.comcore.ac.uk Therefore, exploring alternative stabilizing agents or methods is an active area of research. The potential use of amines like this compound as pH modifiers or stabilizing agents in specific nanofluid systems could be a subject for future investigation.

The table below outlines common methods used to enhance the stability of nanofluids.

| Stability Enhancement Method | Mechanism | Advantages | Disadvantages |

| Addition of Surfactants | Reduces surface tension and increases steric repulsion between particles. aimspress.com | Effective for a wide range of nanoparticles and base fluids. | Can create foam and may decrease thermal conductivity. aimspress.comcore.ac.uk |

| pH Control | Modifies the surface charge of nanoparticles, leading to increased electrostatic repulsion. mdpi.com | Can be a very effective method without introducing another chemical species that might affect thermal properties. | Only effective within a certain pH range and depends on the isoelectric point of the nanoparticles. |

| Ultrasonic Agitation | Breaks down nanoparticle agglomerates through cavitation. researchgate.net | A common and effective method for improving dispersion. | May not provide long-term stability on its own. |

| Surface Functionalization of Nanoparticles | Covalently attaching molecules to the nanoparticle surface to improve compatibility with the base fluid. | Can lead to very stable nanofluids with tailored properties. | Can be a more complex and costly synthesis process. |

Organic Synthesis and Reagent Applications of N,n,n ,n Tetramethyl 1,3 Butanediamine

Utility as an Intermediate in Complex Organic Synthesis

N,N,N',N'-Tetramethyl-1,3-butanediamine serves as a versatile building block in the synthesis of more complex molecules. Its structure, which features two tertiary amine groups at the 1- and 3-positions of a butane (B89635) chain, allows it to be a key precursor in the creation of pharmaceuticals, agrochemicals, and other specialty organic compounds. The presence of two reactive nitrogen centers makes it a valuable intermediate for constructing larger, multifunctional molecules.

The utility of this diamine as an intermediate is rooted in the reactivity of its tertiary amine groups. These sites can undergo various chemical transformations, most notably quaternization reactions. By reacting with alkyl halides, this compound can be converted into mono- or bis-quaternary ammonium (B1175870) salts. These resulting cationic compounds are pivotal intermediates for developing a range of functional molecules. For instance, the introduction of long alkyl chains through quaternization is a fundamental step in the synthesis of cationic surfactants and phase-transfer catalysts.

In pharmaceutical and agrochemical research, diamine scaffolds are crucial for building molecules with specific biological activities. While direct public-domain examples detailing the synthesis of a specific commercial drug or pesticide from this compound are proprietary, the general strategy involves using the diamine backbone to introduce nitrogen-containing functional groups that are essential for a molecule's intended function. Its structural isomer, N,N,N',N'-Tetramethyl-1,4-diaminobutane, is noted for its role as an intermediate in producing specialty polymers, suggesting a similar synthetic potential for the 1,3-diamine variant in creating polymers with tailored properties. chemimpex.com

The table below summarizes the key reaction types where this compound functions as a critical intermediate.

| Reaction Type | Reagents | Product Class | Potential Applications |

| Bisquaternization | Dihaloalkanes (e.g., 1,4-dibromobutane) | Poly-quaternary ammonium salts | Polymers, cross-linking agents |

| Monoquaternization | Alkyl Halides (e.g., dodecyl bromide) | Mono-quaternary ammonium surfactants | Phase-transfer catalysts, surfactants |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Diamine-N-oxides | Intermediates in fine chemical synthesis |

Role in the Production of Specialty Chemicals and Functional Ingredients

This compound is a precursor in the manufacture of various specialty chemicals, particularly quaternary ammonium compounds, which function as surfactants, antistatic agents, and biocides. The synthesis involves the alkylation of one or both nitrogen atoms in the diamine backbone.

The reaction of this compound with a long-chain alkyl halide, such as dodecyl bromide, results in the formation of a quaternary ammonium salt. This new molecule possesses a hydrophilic cationic head (the quaternary ammonium group) and a hydrophobic tail (the long alkyl chain), characteristic of a cationic surfactant. These surfactants are utilized in formulations for fabric softeners, hair conditioners, and emulsifying agents.

Furthermore, its structural analogs are key intermediates in the synthesis of polymer additives and curing agents for epoxy resins. chemimpex.com As a curing agent, the diamine can facilitate the cross-linking of polymer chains, enhancing the mechanical strength and thermal stability of the final material. chemimpex.com This makes it valuable in the production of coatings, adhesives, and sealants. chemimpex.com

The production of functional ingredients from this compound is detailed in the following research findings:

| Specialty Chemical Class | Synthetic Precursor | Key Synthesis Step | Functional Role of Product |

| Cationic Surfactants | This compound | N-alkylation with long-chain alkyl halides | Emulsification, softening, antistatic properties |

| Polymer Additives | This compound | Incorporation into polymer backbones | Modification of polymer properties (e.g., flexibility) |

| Epoxy Resin Curing Agents | This compound | Reaction with epoxy groups | Cross-linking of resin matrix, enhancing durability |

Contributions to Bisquaternization Processes for Dye Synthesis

In the field of dye chemistry, this compound and similar di-tertiary amines are valuable for creating bis-quaternary ammonium salts. These salts can function as mordants or as integral components of certain dye structures. A mordant is a substance used to fix a dye to a material, preventing it from washing out.

The bisquaternization of this compound involves reacting it with a suitable di-alkylating agent. This process yields a molecule with two cationic quaternary ammonium centers. A notable application described in patent literature involves reacting di-tertiary amines with haloaldehydes to prepare novel cross-linking mordants. google.com For example, reacting a diamine like this compound with two equivalents of an appropriate halo-compound creates a bis-quaternary salt that can bind strongly to both the dye molecule and the fabric or polymer substrate. google.com

These bis-quaternary compounds improve the dyeability of polymeric materials by introducing positively charged sites (the quaternary nitrogen atoms) that can electrostatically attract and bind anionic dye molecules. google.com This results in enhanced dye uptake, improved wash fastness, and greater color depth. Some modern reactive dyes are designed to include quaternary ammonium salt groups within their own structure, making them highly water-soluble and efficient for dyeing materials like cellulose (B213188) fibers. google.com The use of a diamine precursor allows for the introduction of two such cationic groups, potentially enhancing the dye's performance characteristics.

The table below outlines the research findings related to the synthesis of bis-quaternary ammonium compounds from diamine precursors for applications in dye synthesis.

| Precursor Diamine | Alkylating Agent | Resulting Compound | Function in Dyeing |

| Di-tertiary amines | Haloaldehydes | Bis-quaternary ammonium aldehyde | Cross-linking mordant google.com |

| Di-tertiary amines | Dihaloalkanes | Bis-quaternary ammonium salt | Dye-fixing agent, mordant |

| Amine Compounds | Diazotized intermediates | Quaternary ammonium salt bis-azo dye | Integral dye component google.com |

Analytical Chemistry Methodologies Involving N,n,n ,n Tetramethyl 1,3 Butanediamine

Capillary Electrophoresis (CE) Applications

N,N,N',N'-Tetramethyl-1,3-butanediamine has been successfully employed as an electrolyte additive in Capillary Zone Electrophoresis (CZE) to resolve complex mixtures of structurally similar compounds. nih.govresearchgate.net Its primary role is to interact with the inner surface of the fused-silica capillary, thereby modifying the electroosmotic flow and minimizing undesirable interactions between analytes and the capillary wall. researchgate.net This approach has proven particularly effective for the separation of basic compounds, such as proteins and tricyclic antidepressants, which are prone to peak broadening and poor resolution under standard CZE conditions. nih.govnih.gov

The addition of TMBD to the background electrolyte (BGE) is a key strategy for optimizing separations in CZE. As a tertiary aliphatic diamine, TMBD can be protonated and interact with the negatively charged silanol (B1196071) groups on the inner surface of the fused-silica capillary. researchgate.net This interaction is crucial for modulating the surface charge and, consequently, the electroosmotic flow (EOF), leading to significant improvements in separation efficiency. researchgate.netnih.gov

The electroosmotic flow is a critical parameter in capillary electrophoresis that influences migration times and separation resolution. TMBD effectively modulates the EOF by adsorbing to the capillary wall. nih.gov This adsorption masks the ionized silanol groups, reducing their negative charge density. researchgate.net The extent of this modulation is dependent on both the pH of the electrolyte and the concentration of TMBD. nih.gov

In studies involving the separation of basic proteins, the addition of TMBD to the running electrolyte was shown to alter the EOF, with the flow being either cathodic or anodic depending on the pH and additive concentration. nih.gov For the separation of tricyclic antidepressants at pH 9.5, increasing concentrations of TMBD in the BGE led to a reduction in the EOF. nih.govresearchgate.net This reduction is advantageous for separating analytes with similar charge-to-mass ratios, as it provides a greater window for their electrophoretic mobilities to effect a separation. nih.gov The relationship between TMBD concentration and EOF mobility follows a Langmuirian-type dependence, suggesting a specific adsorption mechanism at the capillary-electrolyte interface. nih.gov

A significant challenge in the CZE separation of basic compounds is their electrostatic interaction with the negatively charged capillary wall. nih.govresearchgate.net This interaction leads to peak broadening, tailing (asymmetry), and non-reproducible migration times, ultimately compromising separation efficiency and resolution. nih.gov

This compound mitigates these issues by acting as a dynamic coating agent. researchgate.net By masking the active silanol sites, TMBD prevents the adsorption of positively charged analytes onto the capillary wall. researchgate.net This results in markedly improved peak shapes, characterized by greater symmetry and reduced broadening. nih.gov Research on the separation of basic proteins demonstrated that the use of TMBD in the electrolyte resulted in well-resolved and efficient peaks. nih.gov Similarly, in the analysis of tricyclic antidepressants, a separation was not achievable at pH 9.5 without an additive; however, the introduction of 100 mM TMBD into the electrolyte enabled a successful separation with high efficiency for all five tested compounds. nih.govresearchgate.net

Table 1: Effect of TMBD Concentration on the Separation of Tricyclic Antidepressants This interactive table summarizes research findings on the separation of five tricyclic antidepressants (desipramine, nortriptyline, imipramine, doxepin, and amitriptyline) using varying concentrations of TMBD as a background electrolyte additive at pH 9.5.

| TMBD Concentration (mM) | Separation Outcome | Peak Efficiency |

| 0 | No separation achieved | N/A |

| 40 | Incomplete separation | Low |

| 60 | Partial separation | Moderate |

| 100 | Good separation of all analytes | High |

| 150 | Incomplete separation | Moderate |

The optimized CE methods using TMBD as an electrolyte additive are particularly useful for the separation of challenging analytes that are often found in complex biological or pharmaceutical matrices. While direct analysis in matrices like plasma was not the focus of the cited studies, the successful separation of standard mixtures of basic proteins and tricyclic antidepressants demonstrates the method's potential applicability.

For instance, the separation of four standard basic proteins—chymotrypsinogen, cytochrome c, ribonuclease A, and lysozyme—was achieved with well-resolved, symmetric peaks at pH values of 4.0, 5.5, and 6.5 using TMBD. nih.gov The method showed good reproducibility of migration times, which is a prerequisite for reliable quantification. nih.gov

Similarly, the baseline separation of five structurally related tricyclic antidepressants (desipramine, nortriptyline, imipramine, doxepin, and amitriptyline) highlights the resolving power of the TMBD-modified CZE system. nih.govresearchgate.net These drugs have similar structures and pKa values, making their separation by conventional methods difficult. nih.govresearchgate.net The ability to achieve high efficiency and selectivity is the foundational step for developing quantitative methods for these compounds in complex samples. nih.gov

Table 2: Separation of Standard Basic Proteins using TMBD-modified CE This table outlines the successful separation of a mixture of standard basic proteins using this compound as a running electrolyte additive.

| Protein Analyte | Result of Separation |

| Chymotrypsinogen | Well-resolved, efficient, and symmetric peak |

| Cytochrome c | Well-resolved, efficient, and symmetric peak |

| Ribonuclease A | Well-resolved, efficient, and symmetric peak |

| Lysozyme | Well-resolved, efficient, and symmetric peak |

Optimization of Electrolyte Solutions with this compound

Other Advanced Analytical Techniques for this compound Analysis

While TMBD is used as a reagent in CE, the compound itself can be characterized and analyzed using several advanced analytical techniques. These methods are essential for confirming the identity, purity, and structure of the compound.

Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a primary technique for the analysis of volatile compounds like TMBD. nih.gov The electron ionization (EI) mass spectrum of TMBD provides a distinct fragmentation pattern that serves as a chemical fingerprint for its identification. nist.gov Key peaks in its mass spectrum are observed at m/z values of 72 (base peak), 58, 84, and 99. nih.gov

Spectroscopic methods are also employed for its characterization. Infrared (IR) spectroscopy can be used to identify the functional groups present in the TMBD molecule. nist.gov Nuclear Magnetic Resonance (NMR) spectroscopy, though not detailed in the provided search results for this specific compound, is a standard and powerful technique for elucidating the precise chemical structure of organic molecules like diamines.

Computational and Theoretical Investigations of N,n,n ,n Tetramethyl 1,3 Butanediamine